2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-13-6-12(15)9-18-13)10-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLICXSHTSRZNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyloxy-substituted precursor with a bicyclic lactam under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
- CAS Number : 2034612-66-1
- Molecular Formula: C₁₃H₁₄FNO₂
- Molecular Weight : 235.25 g/mol
- Key Features :
- Applications : Likely used in kinase inhibitor research due to its bicyclic amine motif, which mimics transition states in enzymatic reactions.
- Availability : Priced at $8–10 per gram (research use only) .
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl Methanone Derivatives
- Example Compound: ((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone (106) Yield: 71% via nucleophilic substitution . Physical Properties: Melting point 113–115°C; Rf = 0.44 (10% MeOH/DCM) .
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol
2-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol; Oxalic Acid
- CAS Number : 2940861-54-9
- Molecular Formula: C₉H₁₅NO₆
- Molecular Weight : 233.22 g/mol
- Features: Ethanol-oxalic acid salt form enhances crystallinity for purification. SMILES: OC(=O)C(=O)O.OCCN1C[C@@H]2C[C@H]1CO2 .
Structural and Functional Analysis
Substituent Effects
- Benzyloxy vs. Fluorophenyl : Benzyloxy groups (hypothetical in the target compound) may offer π-π stacking interactions in drug-receptor binding, whereas fluorophenyl groups (as in ) provide metabolic resistance and increased bioavailability.
- Ethanone vs. Methanone: The ethanone chain in the target compound (vs. methanone in ) could alter steric bulk, affecting target selectivity.
Data Table: Comparative Overview
Q & A
Basic: How can researchers optimize the synthesis of 2-(benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves constructing the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core, followed by functionalization. Key steps include:
- Cyclization : Use precursors like amines and oxygen-containing reagents under controlled pH and temperature (e.g., 60–80°C) to form the bicyclic system .
- Acylation : Introduce the ethanone group via Friedel-Crafts acylation with benzyloxyacetyl chloride, using Lewis acids (e.g., AlCl₃) as catalysts .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., benzyloxy CH₂ at δ ~4.5–5.0 ppm, bicyclic oxa-aza protons at δ ~3.0–4.0 ppm) and verify carbon backbone .
- X-ray Crystallography : Resolve the bicyclic system’s stereochemistry and confirm bond angles/geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., expected [M+H]⁺ for C₁₅H₁₇NO₃: 272.1281) .
Advanced: How can researchers resolve discrepancies in observed vs. predicted NMR splitting patterns for the bicyclic moiety?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., ring puckering) or unexpected stereochemistry. To address this:
- Variable-Temperature NMR : Conduct experiments at −40°C to 60°C to identify conformational changes .
- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities (e.g., NOE correlations between axial/equatorial protons) .
- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
Advanced: What strategies mitigate side reactions during benzyloxy group functionalization?
Methodological Answer:
The benzyloxy group is prone to cleavage under acidic or reductive conditions. Mitigation approaches include:
- Protecting Groups : Temporarily replace benzyloxy with a more stable group (e.g., TBS ether) during reactive steps .
- Catalytic Hydrogenation Alternatives : Use Pd/C with H₂ at low pressure (1–2 atm) to minimize over-reduction .
- Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl (C=O) stability (peak ~1700 cm⁻¹) during acylation .
Advanced: How does the stereoelectronic profile of the bicyclic system influence pharmacological activity?
Methodological Answer:
The bicyclic system’s rigidity and electron distribution affect target binding:
- Molecular Docking : Model interactions with enzymes (e.g., viral proteases) using AutoDock Vina; prioritize poses with hydrogen bonds to the oxa-aza nitrogen .
- SAR Studies : Synthesize analogs with modified bridgehead substituents (e.g., sulfur substitution for oxygen) and compare IC₅₀ values .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess conformational stability .
Advanced: How should researchers address contradictory bioactivity data across in vitro vs. in vivo models?
Methodological Answer:
Contradictions may stem from metabolic instability or poor bioavailability:
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the benzyloxy group) .
- PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with efficacy in rodent models .
- Prodrug Design : Mask the ketone as a ketal to enhance membrane permeability .
Advanced: What computational tools predict the compound’s physicochemical properties for drug-likeness?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
